molecular formula C17H14F3N3O4 B2803482 (7-Methoxybenzofuran-2-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone CAS No. 2034284-50-7

(7-Methoxybenzofuran-2-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone

Cat. No.: B2803482
CAS No.: 2034284-50-7
M. Wt: 381.311
InChI Key: FUYYYYYOZHGPGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(7-Methoxybenzofuran-2-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H14F3N3O4 and its molecular weight is 381.311. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Theoretical Studies

The compound's molecular structure has been determined using X-ray diffraction and FT-IR spectroscopy, providing insights into its crystal structure and theoretical calculations. These studies involve Hartree-Fock (HF) and Density Functional Theory (DFT) methods to calculate vibrational frequencies, structural parameters (bond lengths, angles, torsion angles), and vibrational assignments compared with experimental data. Molecular Electrostatic Potential (MEP) maps obtained from optimized structures reveal significant interactions within the crystal, highlighting its potential for further molecular engineering and application in materials science (Gumus et al., 2018).

Synthesis and Biological Activities

New derivatives have been synthesized and evaluated for their antioxidant, antimicrobial activities, and quantitative structure–activity relationships. These studies provide a foundation for developing compounds with potential therapeutic applications, focusing on their ability to inhibit bacterial and fungal strains, showcasing the compound's versatility in drug development (Bassyouni et al., 2012).

Anticonvulsant Agents

The synthesis of novel derivatives has demonstrated significant anticonvulsant activities through the maximal electroshock (MES) test. This suggests the potential utility of the compound and its derivatives as sodium channel blockers, offering a new avenue for the development of anticonvulsant therapies (Malik & Khan, 2014).

Antimicrobial Activity

A series of novel benzofuran-based 1,2,3-triazoles have been synthesized and shown to possess high antimicrobial activity. This research opens up new possibilities for utilizing this compound in the development of antimicrobial agents, highlighting its potential contribution to addressing antibiotic resistance challenges (Sunitha et al., 2017).

Crystallography and Disorder

The study of isomorphous structures related to the compound, obeying the chlorine-methyl exchange rule, provides insights into crystal packing and disorder. Such information is critical for understanding the compound's behavior in solid-state forms, aiding in the design of materials with specific properties (Swamy et al., 2013).

Properties

IUPAC Name

(7-methoxy-1-benzofuran-2-yl)-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3O4/c1-25-11-4-2-3-9-7-12(26-13(9)11)15(24)23-6-5-10(8-23)14-21-16(27-22-14)17(18,19)20/h2-4,7,10H,5-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUYYYYYOZHGPGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(C3)C4=NOC(=N4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.